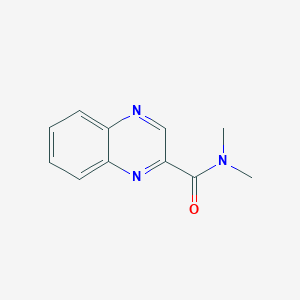

N,N-dimethylquinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethylquinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14(2)11(15)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBVQVZUBCEIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Beirut reaction, a well-established method for synthesizing quinoxaline derivatives, involves the cyclocondensation of benzofuroxans (BFX) with β-ketoamides in the presence of calcium chloride and ethanolamine catalysts. For N,N-dimethylquinoxaline-2-carboxamide, the β-ketoamide precursor is typically N,N-dimethyl-3-oxobutanamide , which reacts with monosubstituted BFX to form the quinoxaline core.

Key steps include:

Table 1: Beirut Reaction Conditions and Yields

| BFX Substituent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Chloro | CaCl₂ + ethanolamine | MeOH | 25 | 24 | 62 |

| 7-Fluoro | CaCl₂ + ethanolamine | MeOH | 40 | 48 | 58 |

| Unsubstituted | CaCl₂ + ethanolamine | MeOH | 30 | 12 | 45 |

Isomer Formation and Purification

Substituents on BFX influence regioselectivity. For example, 7-methoxy-BFX exclusively forms the 7-substituted quinoxaline isomer. Column chromatography (silica gel, ethyl acetate/hexane) is required to separate isomers, reducing overall yield by 10–15%.

Single-Pot Carbamoylation Using Carbamoyl Chlorides

Process Overview

This method, adapted from industrial-scale amide synthesis, avoids intermediate isolation. Quinoxaline-2-carboxylic acid reacts with N,N-dimethylcarbamoyl chloride in the presence of triethylamine (TEA) as a base:

Table 2: Single-Pot Reaction Optimization

| Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 30 | 88 |

| DMAP | THF | 40 | 45 | 78 |

| Pyridine | Toluene | 50 | 60 | 65 |

Advantages and Limitations

-

Advantages : High yields (up to 88%), no column chromatography required.

-

Limitations : Requires stoichiometric TEA, generating HCl-TEA complexes that necessitate aqueous workups.

Direct Amidation Using Coupling Agents

Coupling Strategies

Recent protocols employ propylphosphonic anhydride (T3P®) or HATU to activate quinoxaline-2-carboxylic acid for amidation with dimethylamine. This method bypasses carbamoyl chloride intermediates:

Table 3: Coupling Agent Performance

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| T3P | AcCN | 25 | 2 | 92 | 98 |

| HATU | DMF | 25 | 3 | 85 | 95 |

| EDCI/HOBt | DCM | 0–25 | 4 | 80 | 90 |

Scalability and Cost Analysis

Comparative Evaluation of Methods

Table 4: Method Comparison

| Parameter | Beirut Reaction | Single-Pot | Coupling Agents |

|---|---|---|---|

| Typical Yield (%) | 45–62 | 65–88 | 80–92 |

| Reaction Time | 12–48 h | 0.5–1 h | 2–4 h |

| Purification Complexity | High | Low | Moderate |

| Cost per Gram (USD) | 12.50 | 8.20 | 18.40 |

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.

Major Products:

Oxidation: Quinoxaline-2-carboxylic acid derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N,N-Dimethylquinoxaline-2-carboxamide has been extensively studied for its anticancer effects. Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (SKOV3) cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.50 | Induces apoptosis; G2/M phase arrest |

| SKOV3 | 12.51 | Induces apoptosis; G2/M phase arrest |

In vitro studies reveal that this compound can trigger apoptotic pathways, leading to increased levels of cleaved PARP, a marker of apoptosis. Additionally, it exhibits cytoprotective effects against DNA damage induced by oxidative stress, suggesting its potential role in chemoprevention.

Case Study 1: Anticancer Activity

A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 cells, confirming its potential as an anticancer agent.

Microbiological Applications

Antimycobacterial Activity

This compound derivatives have shown promising activity against Mycobacterium tuberculosis. In vitro evaluations indicate that these compounds possess unique modes of action that differ from existing antitubercular drugs.

Table 2: Antimycobacterial Efficacy

| Compound | MIC (μg/ml) | Activity Against |

|---|---|---|

| This compound | 0.24 | M. tuberculosis |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate | 0.10 | PA-824-resistant strains |

Studies have demonstrated that certain derivatives exhibit significant efficacy in reducing colony-forming units (CFU) in infected mice models, highlighting their potential as therapeutic agents against drug-resistant strains of tuberculosis.

Chemical Synthesis and Material Science

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, leading to the development of new materials with specific properties such as enhanced conductivity and fluorescence.

Table 3: Chemical Reactions Involving this compound

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Quinoxaline N-oxide derivatives |

| Reduction | Sodium borohydride | Reduced quinoxaline derivatives |

| Substitution | Various nucleophiles/electrophiles | Functionalized quinoxaline derivatives |

Mechanism of Action

N,N-dimethylquinoxaline-2-carboxamide exerts its effects by interacting with various molecular targets. It can inhibit enzymes such as tyrosine kinases and C-MET kinases, leading to the disruption of cellular signaling pathways involved in cell growth and proliferation . Additionally, it can induce apoptosis in cancer cells by interfering with tubulin polymerization .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

N,N-Diethylquinoxaline-2-carboxamide Derivatives

- 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6, ): Structure: Features a chlorine substituent at position 3 and diethylamide groups. Synthesis: Yielded 49% via Pd(II)-catalyzed coupling, with purification by column chromatography. Properties: Higher molecular weight (263.5 g/mol) due to chlorine and ethyl groups. Spectroscopy: Distinct NMR signals for ethyl groups (δ 1.34 and 1.16 ppm for CH3) and IR C=O stretch at 1635 cm⁻¹ .

N-Methylquinoxaline-6-carboxamide ():

- Structure : Carboxamide at position 6 with a single methyl group on the amide nitrogen.

- Impact : Reduced steric hindrance compared to dimethyl derivatives, possibly enhancing binding to target proteins but increasing susceptibility to enzymatic degradation.

Trifluoromethyl-Pyrazole-Substituted Carboxamide ():

- Structure: N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide.

- Properties: The trifluoromethyl pyrazole group introduces strong electron-withdrawing effects, which may enhance binding affinity in biological targets (e.g., kinase inhibitors).

Substituent Variations on the Quinoxaline Core

Chloro-Substituted Derivatives

- 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (): The chlorine atom at position 3 increases molecular polarity and may participate in halogen bonding, enhancing interactions with biological targets.

1,4-Di-N-Oxide Derivatives ():

- Example: 3-Methyl-2-(phenylthio)quinoxaline 1,4-dioxide (Figure 2c, ).

- Impact : Di-N-oxidation enhances redox activity, making these compounds potent antitubercular agents by generating reactive oxygen species under hypoxic conditions .

Tetrahydroquinoxaline Derivatives ():

- Structure: N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide.

- The 2-oxo group introduces hydrogen-bonding capability .

Heterocyclic Carboxamide Analogues

Thiophene-Methyl-Substituted Carboxamide ():

- Structure: N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide.

Indole-2-Carboxamide Derivatives ():

- Example : N,1-Dimethylindole-2-carboxamide.

- Indole derivatives often target serotonin receptors, whereas quinoxalines are more common in antimicrobial applications .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethylquinoxaline-2-carboxamide, and what factors influence yield optimization?

Methodological Answer: N,N-Dimethylquinoxaline-2-carboxamide can be synthesized via two primary routes:

- Route 1 (Quinoxaline-2-carbonyl chloride pathway): React quinoxaline-2-carbonyl chloride with dimethylamine in anhydrous solvents (e.g., benzene or DCM). This method parallels the synthesis of N,N-dimethylcyclohexanecarboxamide, where cyclohexanecarbonyl chloride is reacted with dimethylamine .

- Route 2 (Direct amidation): Use 2,3-dichloroquinoxaline (DCQX) as a precursor, substituting one chlorine atom with a carboxamide group via nucleophilic substitution. This approach is analogous to the synthesis of quinoxaline-2-amine derivatives, where DCQX reacts with aryl amines under microwave or thermal conditions .

Key Factors for Yield Optimization:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalyst use: Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in complex substitutions .

- Temperature control: Reactions often require reflux (100–120°C) for 4–20 hours, depending on substrate reactivity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C-NMR: Assign signals for the quinoxaline ring protons (δ 7.5–8.5 ppm) and dimethylamide groups (δ 3.0–3.5 ppm for N-CH₃). Splitting patterns help confirm substitution positions .

- ¹⁵N-NMR: Resolves nitrogen environments in the quinoxaline core (e.g., δ −52 ppm for N-1 in similar compounds) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 263 for C₁₃H₁₄ClN₃O) and fragment patterns (e.g., loss of N(Et)₂ groups) validate structural integrity .

- Infrared Spectroscopy (IR): C=O stretches (~1635 cm⁻¹) confirm the carboxamide moiety .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives.

Q. What safety protocols should researchers follow when handling this compound intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for irritation) .

- Ventilation: Use fume hoods when synthesizing volatile intermediates (e.g., quinoxaline-2-carbonyl chloride).

- First Aid:

- Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated computationally?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states for amidation or substitution reactions to identify rate-limiting steps. Compare computed activation energies with experimental kinetics .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. benzene) on reaction pathways to optimize solvent selection .

Case Study: DFT studies on similar quinoxaline derivatives revealed that electron-withdrawing groups on the ring accelerate nucleophilic substitution by stabilizing transition states .

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) observed in this compound derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine ¹H-¹³C HSQC with DEPT-135 to assign ambiguous carbons.

- Isotopic Labeling: Introduce deuterium at specific positions to simplify splitting patterns.

- Literature Benchmarking: Compare data with structurally validated analogs (e.g., 3-chloro-N,N-diethylquinoxaline-2-carboxamide, δ 8.10 ppm for H-8) .

Example Contradiction: Discrepancies in ¹H-NMR integration may arise from tautomerism. Use variable-temperature NMR to detect equilibrium shifts.

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases or oxidoreductases using fluorogenic substrates .

- Cytotoxicity: Test on cancer cell lines (e.g., HeLa) via MTT assays; IC₅₀ values indicate potency.

- In Silico Docking: Use AutoDock Vina to predict binding affinities for targets like PARP-1 .

Data Interpretation: Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends to guide SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.